(2Z,5Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-4-one

描述

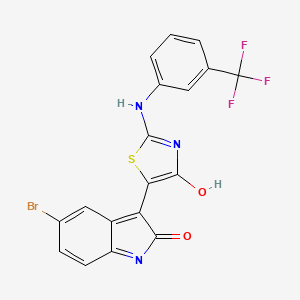

(2Z,5Z)-5-(5-Bromo-2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a synthetic thiazolidinone derivative with a fused indole moiety. Its structure features:

- A (3-(trifluoromethyl)phenyl)imino substituent at position 2, enhancing lipophilicity and metabolic stability due to the CF₃ group.

- A thiazolidin-4-one core, a heterocyclic scaffold known for diverse bioactivities, including antimicrobial and anticancer properties .

The (Z,Z)-configuration at the C2 and C5 double bonds is critical for its planar geometry, enabling π-π stacking interactions with biological targets.

属性

IUPAC Name |

5-bromo-3-[4-hydroxy-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9BrF3N3O2S/c19-9-4-5-12-11(7-9)13(15(26)24-12)14-16(27)25-17(28-14)23-10-3-1-2-8(6-10)18(20,21)22/h1-7,27H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVDLNYUXVDILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)Br)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9BrF3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2Z,5Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a complex organic molecule that combines the structural features of indolinone and thiazolidinone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The structure of the compound can be described as follows:

- Indolinone moiety : The presence of a bromo-substituted indoline derivative.

- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen, which is known for its biological activity.

The unique combination of these two structural elements may enhance its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of thiazolidinone derivatives, including those similar to our compound. The following table summarizes key findings from various studies regarding the cytotoxic effects of thiazolidinone derivatives on human cancer cell lines:

These findings indicate that compounds with similar structures to this compound can exhibit potent anticancer properties.

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has also been explored extensively. Compounds containing the thiazolidinone framework have demonstrated activity against various bacterial strains. For instance:

- Gram-positive bacteria : Thiazolidinone derivatives have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Some derivatives have been tested against Escherichia coli and Pseudomonas aeruginosa, with varying degrees of success.

The presence of bromine and trifluoromethyl groups in the compound may enhance its lipophilicity, potentially improving membrane penetration and increasing antimicrobial efficacy.

Case Studies

- Synthesis and Evaluation : A study synthesized a series of indolinone derivatives with thiazolidinone moieties and evaluated their cytotoxicity against several cancer cell lines using the MTT assay. The promising results indicated that modifications in the structure could lead to enhanced activity against specific cancer types .

- Mechanistic Insights : Research has suggested that thiazolidinones may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Understanding these mechanisms is crucial for developing targeted therapies based on this compound .

相似化合物的比较

Table 1: Key Structural Differences Among Thiazolidinone Derivatives

Key Observations:

Electron-Withdrawing Groups: The target compound’s 5-bromoindolinone and CF₃ groups enhance electrophilicity compared to analogs with methoxy or hydroxy substituents (e.g., 5d, ). This may improve DNA intercalation or enzyme inhibition .

Stereochemical Impact : The (Z,Z)-configuration aligns with bioactive conformations in rhodanine derivatives (e.g., ), whereas (E)-isomers show reduced activity .

Key Findings:

- Microwave synthesis (e.g., ) achieves higher yields (70%) than traditional thermal methods (58–65%) .

- The target compound’s trifluoromethyl and bromo groups may necessitate inert atmospheres or catalysts (e.g., piperidine) to prevent side reactions .

Spectral and Crystallographic Data

Table 3: NMR and Crystallographic Comparisons

常见问题

Q. What steps are critical for optimizing the synthesis of this compound to achieve high yields and purity?

The synthesis involves multi-step reactions, including condensation of thiazolidinone precursors with substituted aldehydes. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or methanol may stabilize intermediates .

- Catalyst optimization : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) catalysts improve reaction rates and regioselectivity .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity and minimizes by-products .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl groups, bromoindoline moieties) and confirms Z-configuration at double bonds .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- FT-IR : Confirms functional groups like C=O (2-oxoindolin) and C=S (thioxo) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding electronic properties?

- Density-functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model electron density and correlate with experimental UV-Vis spectra .

- Local kinetic-energy density analysis : Compare computed Laplacian values with experimental X-ray charge density maps to validate electron distribution .

- Benchmarking : Cross-check computational results against crystallographic data (e.g., bond lengths/angles from XRD) .

Q. What experimental strategies address contradictions in bioactivity data across different assays?

- Dose-response standardization : Use a unified protocol (e.g., IC₅₀ measurements in triplicate) to minimize variability in cytotoxicity or antimicrobial assays .

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to differentiate intrinsic activity from assay artifacts .

- Target engagement studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate direct interactions with biological targets .

Q. What challenges arise in X-ray crystallography for this compound, and how are they mitigated?

- Crystal growth : The compound’s flexibility and bulky substituents (e.g., trifluoromethyl) hinder crystallization. Use vapor diffusion with mixed solvents (e.g., DMSO/water) .

- Data refinement : SHELX software resolves phase problems in twinned crystals via iterative least-squares refinement and electron density mapping .

- Thermal motion correction : Apply anisotropic displacement parameters to account for dynamic disorder in the thiazolidinone ring .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 80–110°C (reflux) | |

| Catalyst | Piperidine (5–10 mol%) | |

| Solvent | DMF/acetic acid (2:1 v/v) | |

| Reaction Time | 3–6 hours |

Table 2: Computational vs. Experimental Data Validation Workflow

| Step | Computational Approach | Experimental Validation |

|---|---|---|

| 1 | DFT (B3LYP/6-31G*) | XRD bond length analysis |

| 2 | Electron density mapping | NMR chemical shift comparison |

| 3 | Vibrational frequency analysis | FT-IR peak assignment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。